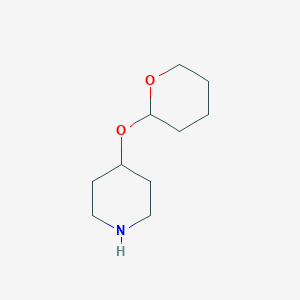

4-(Oxan-2-yloxy)piperidine

Cat. No. B8377438

M. Wt: 185.26 g/mol

InChI Key: RYHXNWSOYYDHCK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08022205B2

Procedure details

Using {5-[7-(2-chloro-pyridin-4-yl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]-pyrimidin-2-yl}-bis-(4-methoxy-benzyl)-amine (200 mg, 0.307 mmol) obtained in Step A in Example 1-D-69 instead of {5-[7-(6-chloro-pyridin-3-yl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]-pyrimidin-2-yl}-bis-(4-methoxy-benzyl)-amine, and 4-[(tetrahydro-2-H-pyran-2-yl)oxy]piperidine (86 mg, 0.46 mmol) instead of N,N,N′-trimethyl ethylenediamine, in the same manner as Example 1-D-48, a crude product of bis-(4-methoxy-benzyl)-(5-{2-morpholin-4-yl-7-[4-(tetrahydro-pyran-2-yloxy)-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4′-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}-pyrimidin-2-yl)-amine was obtained as a yellow amorphous (180 mg), and then the PMB groups and THP group were removed according to the above Deprotection method 2, to obtain the desired compound (D-75) as a pale yellow powder (35 mg, 33%).

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

bis-(4-methoxy-benzyl)-(5-{2-morpholin-4-yl-7-[4-(tetrahydro-pyran-2-yloxy)-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4′-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}-pyrimidin-2-yl)-amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

{5-[7-(2-chloro-pyridin-4-yl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]-pyrimidin-2-yl}-bis-(4-methoxy-benzyl)-amine

Quantity

200 mg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[C:6](N2C3N=C(N4CCOCC4)N=C(C4C=NC(N(CC5C=CC(OC)=CC=5)CC5C=CC(OC)=CC=5)=NC=4)C=3CC2)[CH:5]=[CH:4][N:3]=1.[CH3:48][O:49][C:50]1[CH:106]=[CH:105][C:53]([CH2:54][N:55]([CH2:96][C:97]2[CH:102]=[CH:101][C:100]([O:103][CH3:104])=[CH:99][CH:98]=2)[C:56]2[N:61]=[CH:60][C:59]([C:62]3[C:63]4[CH2:76][CH2:75][N:74](C5C=CN=C([N:83]6[CH2:88][CH2:87][CH:86]([O:89][CH:90]7[CH2:95][CH2:94][CH2:93][CH2:92][O:91]7)[CH2:85][CH2:84]6)C=5)[C:64]=4[N:65]=[C:66]([N:68]4[CH2:73][CH2:72][O:71][CH2:70][CH2:69]4)[N:67]=3)=[CH:58][N:57]=2)=[CH:52][CH:51]=1>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([N:74]2[C:64]3[N:65]=[C:66]([N:68]4[CH2:69][CH2:70][O:71][CH2:72][CH2:73]4)[N:67]=[C:62]([C:59]4[CH:58]=[N:57][C:56]([N:55]([CH2:54][C:53]5[CH:105]=[CH:106][C:50]([O:49][CH3:48])=[CH:51][CH:52]=5)[CH2:96][C:97]5[CH:102]=[CH:101][C:100]([O:103][CH3:104])=[CH:99][CH:98]=5)=[N:61][CH:60]=4)[C:63]=3[CH2:76][CH2:75]2)=[CH:6][CH:7]=1.[O:91]1[CH2:92][CH2:93][CH2:94][CH2:95][CH:90]1[O:89][CH:86]1[CH2:87][CH2:88][NH:83][CH2:84][CH2:85]1

|

Inputs

Step One

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

bis-(4-methoxy-benzyl)-(5-{2-morpholin-4-yl-7-[4-(tetrahydro-pyran-2-yloxy)-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4′-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}-pyrimidin-2-yl)-amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(CN(C2=NC=C(C=N2)C=2C3=C(N=C(N2)N2CCOCC2)N(CC3)C3=CC(=NC=C3)N3CCC(CC3)OC3OCCCC3)CC3=CC=C(C=C3)OC)C=C1

|

Step Two

|

Name

|

{5-[7-(2-chloro-pyridin-4-yl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]-pyrimidin-2-yl}-bis-(4-methoxy-benzyl)-amine

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC(=C1)N1CCC2=C1N=C(N=C2C=2C=NC(=NC2)N(CC2=CC=C(C=C2)OC)CC2=CC=C(C=C2)OC)N2CCOCC2

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=N1)N1CCC2=C1N=C(N=C2C=2C=NC(=NC2)N(CC2=CC=C(C=C2)OC)CC2=CC=C(C=C2)OC)N2CCOCC2

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(CCCC1)OC1CCNCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.46 mmol | |

| AMOUNT: MASS | 86 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |